Cas no 152008-63-4 (1-4-(1H-pyrazol-1-yl)phenylpropan-1-one)
1-4-(1H-pyrazol-1-yl)phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-
- 1-(4-pyrazol-1-ylphenyl)propan-1-one
- 1-4-(1H-pyrazol-1-yl)phenylpropan-1-one
- SCHEMBL20646989
- 152008-63-4
- DTXSID60458326
- EN300-1292870
- 1-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-one
- 1-[4-(1H-pyrazol-1-yl)phenyl]propan-1-one
-
- Inchi: 1S/C12H12N2O/c1-2-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3
- InChI Key: UNOPAXZCGUOULN-UHFFFAOYSA-N
- SMILES: O=C(CC)C1C=CC(=CC=1)N1C=CC=N1
Computed Properties
- Exact Mass: 200.09506
- Monoisotopic Mass: 200.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- PSA: 34.89
1-4-(1H-pyrazol-1-yl)phenylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1292870-50mg |
1-[4-(1H-pyrazol-1-yl)phenyl]propan-1-one |
152008-63-4 | 50mg |
$227.0 | 2023-09-30 | ||
| Enamine | EN300-1292870-100mg |
1-[4-(1H-pyrazol-1-yl)phenyl]propan-1-one |
152008-63-4 | 100mg |
$238.0 | 2023-09-30 | ||
| Enamine | EN300-1292870-250mg |
1-[4-(1H-pyrazol-1-yl)phenyl]propan-1-one |
152008-63-4 | 250mg |
$249.0 | 2023-09-30 | ||
| Enamine | EN300-1292870-500mg |
1-[4-(1H-pyrazol-1-yl)phenyl]propan-1-one |
152008-63-4 | 500mg |
$260.0 | 2023-09-30 | ||
| Enamine | EN300-1292870-1000mg |
1-[4-(1H-pyrazol-1-yl)phenyl]propan-1-one |
152008-63-4 | 1000mg |
$271.0 | 2023-09-30 | ||
| Enamine | EN300-1292870-2500mg |
1-[4-(1H-pyrazol-1-yl)phenyl]propan-1-one |
152008-63-4 | 2500mg |
$529.0 | 2023-09-30 | ||
| Enamine | EN300-1292870-5000mg |
1-[4-(1H-pyrazol-1-yl)phenyl]propan-1-one |
152008-63-4 | 5000mg |
$783.0 | 2023-09-30 | ||
| Enamine | EN300-1292870-10000mg |
1-[4-(1H-pyrazol-1-yl)phenyl]propan-1-one |
152008-63-4 | 10000mg |
$1163.0 | 2023-09-30 | ||
| Enamine | EN300-1292870-1.0g |
1-[4-(1H-pyrazol-1-yl)phenyl]propan-1-one |
152008-63-4 | 1g |
$0.0 | 2023-06-06 |
1-4-(1H-pyrazol-1-yl)phenylpropan-1-one Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1-4-(1H-pyrazol-1-yl)phenylpropan-1-one
Comprehensive Overview of 1-4-(1H-pyrazol-1-yl)phenylpropan-1-one (CAS No. 152008-63-4): Properties, Applications, and Industry Insights
1-4-(1H-pyrazol-1-yl)phenylpropan-1-one (CAS No. 152008-63-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This ketone derivative, featuring a pyrazole moiety, exhibits unique chemical properties that make it valuable for drug discovery and advanced material synthesis. With the rise of targeted drug design and small molecule therapeutics, researchers are increasingly exploring compounds like this for their potential bioactive properties.
The molecular structure of 1-4-(1H-pyrazol-1-yl)phenylpropan-1-one combines a propiophenone backbone with a 1H-pyrazol-1-yl substituent, creating a versatile scaffold for medicinal chemistry applications. Recent studies highlight its role as a building block for kinase inhibitors, particularly in oncology research where signal transduction modulation is crucial. The compound's hydrogen bond acceptor/donor capacity and aromatic stacking potential contribute to its molecular recognition properties.
In material science, 152008-63-4 has shown promise in the development of organic electronic materials. Its conjugated system and electron-rich heterocycle make it suitable for OLED intermediates and photovoltaic applications. With growing interest in sustainable energy solutions, researchers are investigating such π-conjugated molecules for their charge transport characteristics and light-emitting properties.
The synthesis of 1-4-(1H-pyrazol-1-yl)phenylpropan-1-one typically involves Pd-catalyzed cross-coupling reactions between halogenated propiophenones and pyrazole derivatives. Optimization of this process has become a hot topic in green chemistry circles, with efforts focused on improving atom economy and reducing toxic byproducts. Recent advancements in flow chemistry and microwave-assisted synthesis have significantly enhanced the production efficiency of such heterocyclic compounds.
Analytical characterization of CAS 152008-63-4 employs advanced techniques including HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's structural integrity and purity profile, which are critical for pharmaceutical intermediates. The growing demand for high-purity chemicals in drug development has increased scrutiny of spectroscopic data and chromatographic purity standards for compounds like this.
From a commercial perspective, 1-4-(1H-pyrazol-1-yl)phenylpropan-1-one occupies a niche but growing segment in the fine chemicals market. Suppliers are responding to increased demand from contract research organizations and academic laboratories engaged in fragment-based drug discovery. The compound's price and availability fluctuate based on raw material costs and synthetic complexity, making it a subject of interest for procurement specialists in the chemical industry.
Regulatory considerations for 152008-63-4 focus on REACH compliance and laboratory safety protocols. While not classified as hazardous under current regulations, proper handling of this organic intermediate requires standard personal protective equipment and ventilation controls. The compound's safety data sheet provides essential information about its storage conditions and incompatibilities, which are crucial for laboratory managers and chemical hygiene officers.
Future research directions for 1-4-(1H-pyrazol-1-yl)phenylpropan-1-one may explore its potential in proteolysis targeting chimeras (PROTACs) and other degrader technologies. The compound's pharmacophore features could be valuable for designing E3 ligase binders in this emerging therapeutic modality. Additionally, its application in covalent inhibitor development and allosteric modulator design represents another promising avenue for drug discovery applications.
In conclusion, CAS 152008-63-4 represents an important chemical entity at the intersection of medicinal chemistry and materials science. Its unique molecular architecture continues to inspire innovative applications across multiple scientific disciplines. As research into personalized medicine and smart materials advances, compounds like 1-4-(1H-pyrazol-1-yl)phenylpropan-1-one will likely play increasingly significant roles in scientific and technological breakthroughs.
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